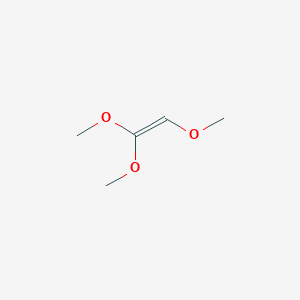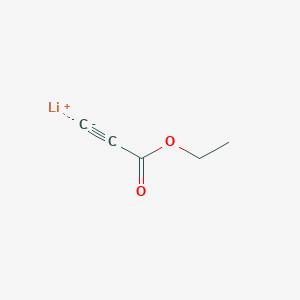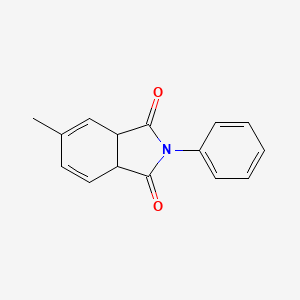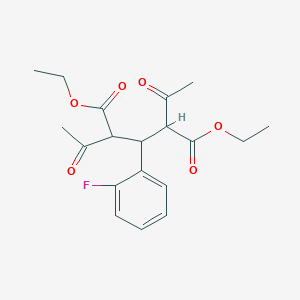
Uracil monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil monophosphate, also known as uridine monophosphate, is a nucleotide that plays a crucial role in the metabolism of cells. It is a pyrimidine nucleotide that is composed of a uracil base attached to a ribose sugar and a single phosphate group. This compound is an essential component of RNA and is involved in various biochemical processes, including the synthesis of nucleic acids and the regulation of enzyme activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Uracil monophosphate can be synthesized through the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This reaction is highly specific and occurs under mild conditions, making it an efficient method for the production of this compound.
Industrial Production Methods
In industrial settings, this compound is typically produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the enzymes required for the synthesis of this compound, resulting in high yields of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Uracil monophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form uridine diphosphate and uridine triphosphate.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: This compound can undergo substitution reactions to form various derivatives, such as 5-fluorothis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Uridine diphosphate, uridine triphosphate.
Reduction: Dihydrothis compound.
Substitution: 5-Fluorothis compound.
Aplicaciones Científicas De Investigación
Uracil monophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Uracil monophosphate exerts its effects by participating in various biochemical pathways. It is involved in the synthesis of RNA, where it pairs with adenine during transcription. Additionally, this compound regulates the activity of enzymes such as carbamoyl phosphate synthetase and aspartate transcarbamoylase in plants, and CPSase II in animals . These enzymes are crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Comparación Con Compuestos Similares
Uracil monophosphate is similar to other pyrimidine nucleotides such as cytidine monophosphate and thymidine monophosphate. it is unique in its ability to pair with adenine in RNA, whereas thymidine monophosphate pairs with adenine in DNA. Additionally, this compound is involved in the regulation of different enzymes compared to cytidine monophosphate and thymidine monophosphate .
List of Similar Compounds
- Cytidine monophosphate
- Thymidine monophosphate
- 5-Fluorothis compound
Propiedades
| 72758-50-0 | |
Fórmula molecular |
C4H7N2O6P |
Peso molecular |
210.08 g/mol |
Nombre IUPAC |
phosphoric acid;1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2.H3O4P/c7-3-1-2-5-4(8)6-3;1-5(2,3)4/h1-2H,(H2,5,6,7,8);(H3,1,2,3,4) |
Clave InChI |
KPYHRMNYOUGKKI-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)NC1=O.OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-](/img/structure/B14453685.png)







